5-Chloro-3-fluoro-2-nitropyridine
Overview
Description
5-Chloro-3-fluoro-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2ClFN2O2. It is a derivative of pyridine, where the hydrogen atoms at positions 5, 3, and 2 are replaced by chlorine, fluorine, and nitro groups, respectively.
Mechanism of Action
Target of Action
5-Chloro-3-fluoro-2-nitropyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . .
Mode of Action
Fluoropyridines in general are less reactive than their chlorinated and brominated analogues due to their reduced basicity . This suggests that this compound may interact with its targets in a unique manner, potentially involving the strong electron-withdrawing substituents in the aromatic ring.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds, including potential imaging agents for various biological applications
Result of Action
Given the compound’s potential use in the synthesis of biologically active compounds , it is likely that it may have significant effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-fluoro-2-nitropyridine typically involves the nitration of 5-chloro-3-fluoropyridine. One common method includes the reaction of 5-chloro-3-fluoropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form corresponding N-oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or peracids are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Reduction: Formation of 5-chloro-3-fluoro-2-aminopyridine.
Oxidation: Formation of this compound N-oxide.
Scientific Research Applications
5-Chloro-3-fluoro-2-nitropyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-fluoro-5-nitropyridine
- 3-Fluoro-2-nitropyridine
- 5-Chloro-2-nitropyridine
Uniqueness
5-Chloro-3-fluoro-2-nitropyridine is unique due to the specific arrangement of chlorine, fluorine, and nitro groups on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of both electron-withdrawing chlorine and fluorine atoms enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions .
Properties
IUPAC Name |
5-chloro-3-fluoro-2-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKOQNFWJNNEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701623 | |
Record name | 5-Chloro-3-fluoro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1064783-29-4 | |
Record name | 5-Chloro-3-fluoro-2-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-3-fluoro-2-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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